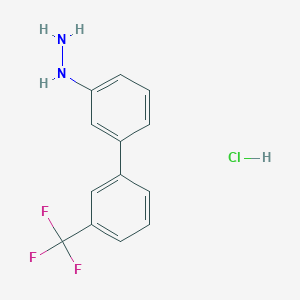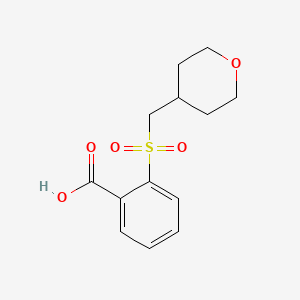
2-(((Tetrahydro-2H-pyran-4-yl)methyl)sulfonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((Tetrahydro-2H-pyran-4-yl)methyl)sulfonyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a tetrahydropyran ring via a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Tetrahydro-2H-pyran-4-yl)methyl)sulfonyl)benzoic acid typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized by hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Sulfonylation: The tetrahydropyran ring is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Coupling with Benzoic Acid: The sulfonylated tetrahydropyran is then coupled with benzoic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((Tetrahydro-2H-pyran-4-yl)methyl)sulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoic acid moiety.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(((Tetrahydro-2H-pyran-4-yl)methyl)sulfonyl)benzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Used in studies involving enzyme inhibition and protein binding.
Industrial Applications: Potential use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(((Tetrahydro-2H-pyran-4-yl)methyl)sulfonyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The benzoic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure.
Benzoic Acid: Shares the benzoic acid moiety but lacks the sulfonyl and tetrahydropyran groups.
Sulfonyl Benzoic Acids: Compounds with similar sulfonyl and benzoic acid functionalities but different substituents.
Uniqueness
2-(((Tetrahydro-2H-pyran-4-yl)methyl)sulfonyl)benzoic acid is unique due to the combination of the tetrahydropyran ring, sulfonyl group, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds .
Eigenschaften
Molekularformel |
C13H16O5S |
|---|---|
Molekulargewicht |
284.33 g/mol |
IUPAC-Name |
2-(oxan-4-ylmethylsulfonyl)benzoic acid |
InChI |
InChI=1S/C13H16O5S/c14-13(15)11-3-1-2-4-12(11)19(16,17)9-10-5-7-18-8-6-10/h1-4,10H,5-9H2,(H,14,15) |
InChI-Schlüssel |
YMUOJVQURUZWJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1CS(=O)(=O)C2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(28-Diphenylphosphanyl-8,11,14,17,20,23-hexaoxatricyclo[22.4.0.02,7]octacosa-1(24),2(7),3,5,25,27-hexaen-3-yl)-diphenylphosphane](/img/structure/B14772221.png)
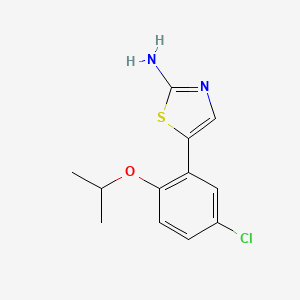
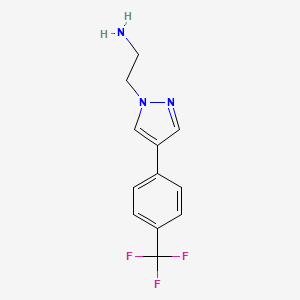
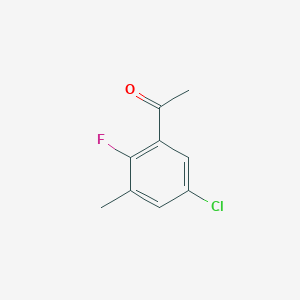
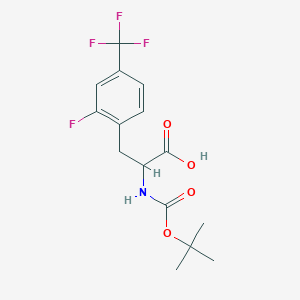
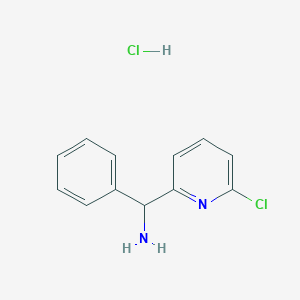
![1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)methanesulfonamide](/img/structure/B14772246.png)
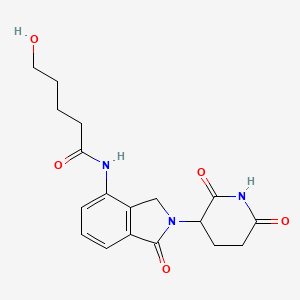
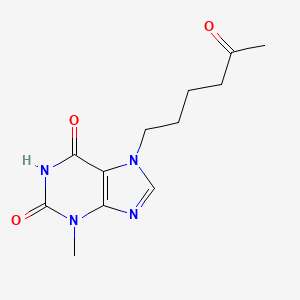

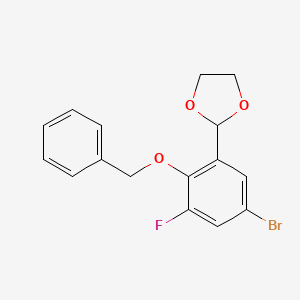
![1-Oxaspiro[3.3]Heptan-3-amine](/img/structure/B14772254.png)
![2-Deoxy-D-glucose-[1,2,3H(N)]](/img/structure/B14772267.png)
